3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea
Description
This compound is a urea derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a urea moiety linked to a 3-methoxyphenyl group. Its structure combines pharmacophores known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-3-27-15-9-7-14(8-10-15)24-17(21-22-23-24)12-19-18(25)20-13-5-4-6-16(11-13)26-2/h4-11H,3,12H2,1-2H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOLDZPGRKBBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with 3-methoxyphenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. Studies have shown that 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea can inhibit the proliferation of various cancer cell lines. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific oncogenic pathways.
For example, a study demonstrated that similar tetrazole-containing compounds displayed selective cytotoxicity against breast cancer and lung cancer cell lines with IC50 values in the micromolar range.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Tetrazole derivatives are known to modulate inflammatory pathways by:
- Inhibiting pro-inflammatory cytokines.
- Reducing oxidative stress markers.
In vitro assays have shown that this compound can significantly lower levels of TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Properties
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Preliminary results suggest:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.
- Moderate activity against Gram-negative bacteria.
These findings indicate its potential use in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have highlighted the therapeutic relevance of this compound:
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of cell growth in breast and lung cancer cell lines (IC50 < 10 µM). |
| Investigation of Anti-inflammatory Effects | Showed reduction in TNF-alpha levels by up to 50% in activated macrophages. |
| Antimicrobial Assays | Exhibited MIC values as low as 0.03 µg/mL against Staphylococcus aureus. |
Mechanism of Action
The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Comparison :
Notes:
- The target compound’s methoxy groups balance lipophilicity and solubility, making it suitable for oral administration.
- Fluorinated analogs exhibit higher logP values, favoring passive diffusion across biological membranes .
Biological Activity
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound contains a tetrazole ring, which is known for enhancing biological activity and solubility, making it a candidate for various pharmacological uses.
Structural Characteristics
The structural composition of this compound includes:
- Tetrazole Ring : Contributes to the compound's stability and bioactivity.
- Ethoxy and Methoxy Groups : These groups enhance the chemical properties and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole moiety can act as a bioisostere, mimicking biologically active molecules. This allows for modulation of enzyme activity and receptor binding, which are critical for its pharmacological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies suggest that derivatives containing tetrazole structures exhibit notable antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) for related tetrazole derivatives have been reported in the range of 0.25 to 16 µg/mL against clinical isolates, indicating strong antibacterial potential compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on similar tetrazole-containing compounds has demonstrated their ability to inhibit cancer cell growth in vitro. For instance, derivatives have shown activity against various cancer cell lines such as HT-29 and TK-10 with significant cytotoxic effects .
Case Studies
Several studies highlight the efficacy of tetrazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy : A study evaluated a series of tetrazole derivatives against standard bacterial strains and reported that many exhibited moderate to strong antimicrobial activity. The best-performing compounds had MIC values significantly lower than those of traditional antibiotics .
- Anticancer Potential : In vitro tests on related compounds indicated promising results in inhibiting tumor growth across different cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with other tetrazole-based compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-tetrazole | Tetrazole ring + methoxy groups | Anticancer |
| N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide | Tetrazole + sulfonamide | Antimicrobial |
| 3-Chloro-4-methylphenyl tetrazoles | Para-substituted tetrazoles | Strong antimicrobial activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound, and what methodological considerations are critical for reproducibility?
- Answer : Synthesis involves multi-step reactions, often starting with tetrazole ring formation via cycloaddition (e.g., azide-nitrile coupling) followed by urea linkage. Key factors include:
- Catalyst selection : InCl₃ has shown efficacy in analogous triazole syntheses (yield ~75–85%) .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance tetrazole stability during alkylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended for isolating intermediates .
- Example protocol :
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Tetrazole formation | NaN₃, ZnCl₂, DMF, 80°C, 12h | 78 | |
| 2 | Urea coupling | CDI, THF, rt, 6h | 82 |
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy vs. ethoxy groups) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the urea moiety .
- HPLC-MS : Validates purity (>95%) and detects degradation products under stress conditions (e.g., pH 1–13) .
Q. How can preliminary mechanistic studies be designed to evaluate its biological activity?
- Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. The tetrazole group may act as a bioisostere for carboxylates, influencing binding affinity .
- Dose-response curves : Test concentrations (1 nM–100 µM) to calculate IC₅₀ values.
- Structural analogs : Compare with derivatives lacking methoxy/ethoxy groups to identify critical pharmacophores .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Stability testing : Monitor compound degradation in culture media via LC-MS .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in lipid-rich environments) .
Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological impact?
- Degradation studies : Expose to UV light (λ = 254 nm) or soil microbes; track metabolites via GC-MS.
- Bioaccumulation : Test in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305.
- Table : Environmental parameters to monitor:
| Parameter | Method | Compartment |
|---|---|---|
| Half-life | OECD 307 | Soil/Water |
| Log Kow | Shake-flask | - |
| EC₅₀ (algae) | OECD 201 | Aquatic |
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target selectivity?
- Answer :
- Substituent variation : Synthesize analogs with halogens (F, Cl) or bulkier groups (e.g., isopropoxy) at the 4-ethoxyphenyl position.
- Computational docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2) .
- Example SAR findings :
| Substituent (R) | IC₅₀ (µM) | Selectivity Ratio (Target A/B) |
|---|---|---|
| -OCH₃ | 0.45 | 12.3 |
| -OC₂H₅ | 0.38 | 18.7 |
| -Cl | 1.20 | 5.6 |
Q. What advanced statistical methods are recommended for analyzing dose-response data in multi-variable experiments?
- Answer :
- Factorial design : Test interactions between variables (e.g., pH, temperature) using ANOVA.
- Non-linear regression : Fit data to Hill or Log-logistic models (R package drc) .
- Sensitivity analysis : Identify critical parameters (e.g., IC₅₀ variability) via Monte Carlo simulations.
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
